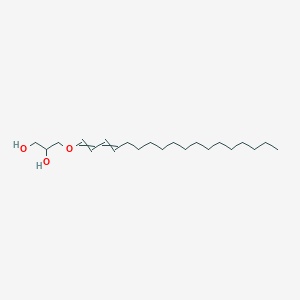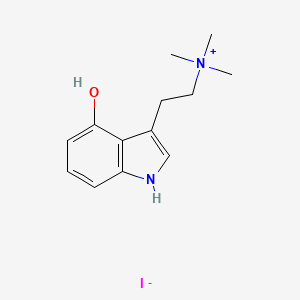
(4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The compound features a trifluoromethyl group, a methylpiperazinyl group, and a boronic acid moiety, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Arylboronic Acid: The initial step involves the formation of the arylboronic acid through a Suzuki coupling reaction. This reaction typically uses a palladium catalyst and a base such as potassium carbonate in an aqueous or organic solvent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of a trifluoromethylating agent such as Togni’s reagent or Umemoto’s reagent under radical conditions.
Attachment of the Methylpiperazinyl Group: The methylpiperazinyl group is introduced through nucleophilic substitution reactions, often using a suitable piperazine derivative and a halogenated precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The arylboronic acid can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various aryl derivatives depending on the coupling partner.
科学的研究の応用
Chemistry
In chemistry, (4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid moiety makes it suitable for Suzuki coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in medicinal chemistry .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and materials science. Its unique chemical properties allow for the development of new materials with enhanced performance characteristics .
作用機序
The mechanism of action of (4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to target proteins .
類似化合物との比較
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)-3-(3-trifluoromethyl-phenyl)-urea
- (4-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)boronic acid
Uniqueness
(4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of its trifluoromethyl group, which imparts enhanced stability and bioavailability, and its boronic acid moiety, which allows for versatile chemical reactivity. This combination makes it a valuable compound in various fields of research and industry .
特性
分子式 |
C12H16BF3N2O2 |
|---|---|
分子量 |
288.08 g/mol |
IUPAC名 |
[4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BF3N2O2/c1-17-4-6-18(7-5-17)9-2-3-11(13(19)20)10(8-9)12(14,15)16/h2-3,8,19-20H,4-7H2,1H3 |
InChIキー |
QBRFXIDBBCFLAZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)N2CCN(CC2)C)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



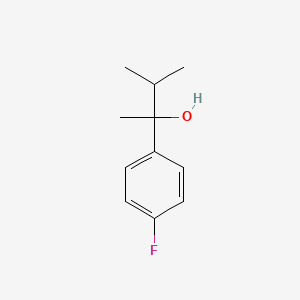

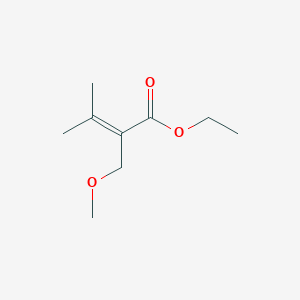
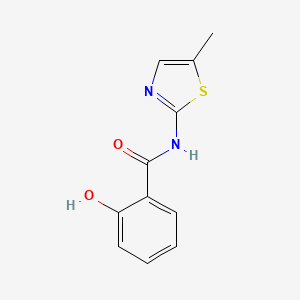
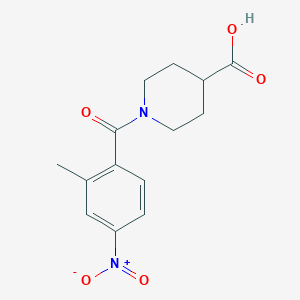
![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
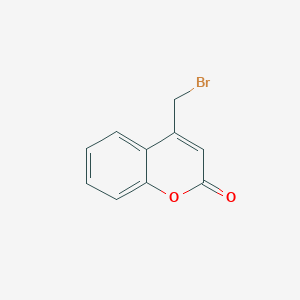
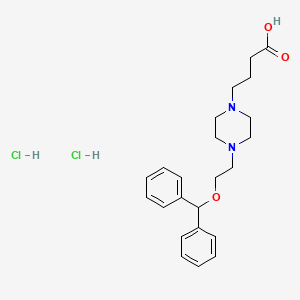
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
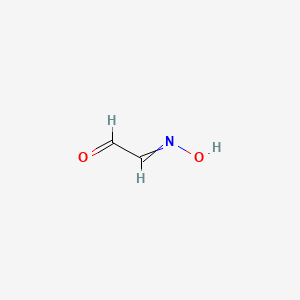
![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)
